molecular formula C24H23ClN2O B11034697 [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone

[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone

Cat. No.: B11034697
M. Wt: 390.9 g/mol
InChI Key: OSXJHWIDXWTBRD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone: is a complex organic compound featuring a quinoline core substituted with a chlorophenyl group and a pyridinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Formation of the Pyridinyl Methanone Moiety: This step involves the reaction of the quinoline derivative with pyridine carboxaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinyl methanone moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the pyridinyl methanone moiety.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline core is particularly significant due to its known biological activity.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific activity of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone is still under research, but its structural features suggest promising therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved can vary widely depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6) are essential in various biological processes.

Uniqueness

What sets 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone apart is its combination of a quinoline core with a chlorophenyl and pyridinyl methanone moiety

Properties

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C24H23ClN2O/c1-23(2)16-24(3,18-10-12-19(25)13-11-18)20-8-4-5-9-21(20)27(23)22(28)17-7-6-14-26-15-17/h4-15H,16H2,1-3H3

InChI Key

OSXJHWIDXWTBRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CN=CC=C3)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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